1-(chloromethyl)-3,5-dimethyl-1H-pyrazole
Description
1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative featuring a chloromethyl (–CH2Cl) substituent at the 1-position and methyl groups at the 3- and 5-positions.
Structure
3D Structure
Properties
IUPAC Name |
1-(chloromethyl)-3,5-dimethylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-3-6(2)9(4-7)8-5/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPDCOGUVWUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically proceeds via electrophilic substitution at the nitrogen atom of the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyrazoles.
Oxidation: The compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the chloromethyl group to a methyl group or other simpler alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted pyrazoles with various functional groups depending on the nucleophile used.
- Oxidized pyrazole derivatives with ketone or aldehyde functionalities.
- Reduced pyrazoles with simpler alkyl groups.
Scientific Research Applications
While the search results do not focus solely on the applications of "1-(chloromethyl)-3,5-dimethyl-1H-pyrazole," they do provide some information regarding its chemical properties, safety, and related compounds . Additionally, the search results highlight the applications of benzimidazole derivatives, which may offer insights into potential uses of pyrazole derivatives .
Chemical Information
- IUPAC Name The IUPAC name for the compound is 5-(chloromethyl)-1,3-dimethylpyrazole .
- Formula The molecular formula is C6H9ClN2 .
- Molecular Weight The molecular weight is 144.60 g/mol .
Safety and Handling
- The compound is labeled with the signal word "Danger" .
- Hazard Category It falls under Acute Toxicity Category 4, Serious Eye Damage/Eye Irritation Category 1, and Skin Corrosion/Irritation Category 1B .
- Hazard Statements It can cause serious eye damage, severe skin burns, and is harmful if swallowed .
Benzimidazole Derivatives
Benzimidazole derivatives have various applications, including antimicrobial and antifungal activities :
- Some benzimidazole derivatives exhibit remarkable antifungal activities against unicellular and filamentous fungi .
- Specific compounds have shown promising antifungal activity against Candida species and Aspergillus fumigatus .
- Certain brominated derivatives have demonstrated higher activity compared to other derivatives .
Related Compounds
The search results also mention related compounds, such as:
Mechanism of Action
The mechanism by which 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins, thereby altering their function. The methyl groups at positions 3 and 5 can influence the compound’s steric and electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- 1-(Phenyl)-3,5-dimethyl-1H-pyrazole (): Synthesis: Prepared via Suzuki coupling or cycloaddition of acetylacetone with aryl hydrazines. This limits its utility in nucleophilic substitution reactions compared to the chloromethyl analog . Applications: Primarily explored for antiepileptic and antimicrobial activities .
Sulfanyl-Substituted Pyrazoles ():
- Synthesis: Ligands like 4-(cyclohexylsulfanyl)methyl-3,5-dimethyl-1H-pyrazole are synthesized via thiol-alkylation.
- Reactivity: Sulfanyl groups enhance metal coordination in Pd/Pt complexes, improving cytotoxicity. The chloromethyl group could similarly act as a coordination site but may require stabilization due to higher electronegativity .
Antimicrobial and Antiepileptic Activity
- 3,5-Dimethyl-1H-pyrazole Derivatives ():
Unsubstituted or aryl-substituted analogs exhibit moderate antiepileptic and antimicrobial activities. The chloromethyl group may enhance lipophilicity, improving membrane permeability and potency . - Sulfanyl Pyrazole Metal Complexes (): Pd/Pt complexes with cyclohexylsulfanyl groups show 3× higher cytotoxicity than benzyl analogs. Chloromethyl-substituted pyrazoles could similarly enhance metal complex efficacy via stronger σ-donor interactions .
Cytotoxic Properties
- Seco-Cyclopropylindole Derivatives ():
Chloromethyl-containing indole derivatives (e.g., 1-(tert-butyl oxycarbonyl)-3-(chloromethyl)indoline) demonstrate significant cytotoxicity. This suggests that the chloromethyl group in pyrazoles may also contribute to anticancer activity through DNA alkylation or apoptosis induction .
Physicochemical Properties
- Spectroscopic Data (): 1H-NMR: Chloromethyl protons resonate at δ ~4.5–5.0 ppm, distinct from phenyl (δ ~7.0 ppm) or sulfanyl (δ ~2.5–3.5 ppm) groups. MS/HR-MS: Molecular ion peaks for chloromethyl derivatives are ~20–30 amu higher than non-halogenated analogs due to chlorine’s isotopic signature .
Biological Activity
1-(Chloromethyl)-3,5-dimethyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes the available research findings regarding its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chloromethyl group enhances its reactivity and potential interactions with biological targets.
Cytotoxic Effects
Recent studies have highlighted the cytotoxic properties of derivatives of 3,5-dimethylpyrazole. For instance, a study synthesized various 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives and evaluated their cytotoxicity against cancer cell lines. The compound labeled as 5f exhibited an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard drug 5-FU (IC50 = 8.34 µM) in efficacy while showing no toxicity to healthy L929 cells .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 5f | C6 | 5.13 | Better than 5-FU (8.34 µM) |
| 5f | SH-SY5Y | 24.31 | Not specified |
| 5a | SH-SY5Y | 5.00 | Best among tested |
The mechanism through which compound 5f induces cytotoxicity was investigated using flow cytometry. It was found that 5f causes significant cell cycle arrest in the G0/G1 phase (45.1%), S phase (32.9%), and G2/M phase (19.5%), indicating that the compound may induce apoptosis as a primary mode of action .
Antimicrobial Activity
In addition to its cytotoxic effects, pyrazole derivatives have been reported to exhibit antimicrobial properties. A study indicated that various pyrazole compounds demonstrated significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infectious diseases .
Synthesis and Derivatives
The synthesis of this compound can be achieved through mechanochemical methods involving chlorination reactions. These methods not only yield high purity products but also allow for the exploration of various derivatives that can enhance biological activity . The introduction of different substituents on the pyrazole ring has been shown to modulate its pharmacological properties.
Study on New Derivatives
A recent investigation focused on synthesizing new derivatives based on the pyrazole framework and assessing their biological activity. The study found that certain derivatives exhibited enhanced potency against specific cancer cell lines while maintaining low toxicity towards normal cells .
Comparative Analysis
A comparative analysis of various pyrazole derivatives revealed that those with halogen substitutions showed improved interaction with biological targets compared to unsubstituted analogs. This highlights the importance of structural modifications in developing effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield and purity?
- Methodology :
- Step 1 : Start with 3,5-dimethyl-1H-pyrazole as the precursor. Introduce the chloromethyl group via nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether or paraformaldehyde/HCl) under inert conditions .
- Step 2 : Optimize reaction temperature (typically 60–80°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions like over-alkylation .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) and / NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodology :
- NMR : The chloromethyl group () appears as a singlet at ~4.5 ppm in NMR, while NMR shows a peak at ~45 ppm for the chlorinated carbon .
- IR : A strong C-Cl stretch is observed at 650–750 cm, distinct from C-N or C-H stretches in the pyrazole ring .
- MS : The molecular ion peak (M) at m/z 158.6 (calculated) and a fragment at m/z 121.1 (loss of CHCl) confirm the structure .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Methodology :
- Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model electronic properties (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular dynamics simulations (e.g., AMBER) assess conformational stability in solvent environments .
Advanced Research Questions
Q. How does this compound serve as a ligand in transition metal complexes, and what crystallographic tools validate its coordination geometry?
- Methodology :
- Coordination Studies : React with metal salts (e.g., CrCl) to form complexes. Monitor ligand-to-metal charge transfer (LMCT) via UV-Vis spectroscopy .
- Crystallography : Use single-crystal X-ray diffraction (SHELXL for refinement , ORTEP-3 for visualization ). Key metrics: bond lengths (Cr–N ≈ 2.0 Å) and angles (N–Cr–N ≈ 90°) confirm octahedral geometry .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic thresholds .
- Structure-Activity Relationships (SAR) : Compare substituent effects; e.g., replacing Cl with CF alters hydrophobicity and target binding .
- Statistical Validation : Use ANOVA to assess significance of observed variations in bioactivity datasets .
Q. How can crystallographic software (e.g., Mercury) analyze non-covalent interactions in crystals of this compound derivatives?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
